Product packaging for 2-[4-[(Boc-amino)methyl]phenyl]acetamide(Cat. No.:)

2-[4-[(Boc-amino)methyl]phenyl]acetamide

Cat. No.: B15047619
M. Wt: 264.32 g/mol
InChI Key: FAURZCQBZNTXQR-UHFFFAOYSA-N
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Description

Contextualization of Phenylacetamide Scaffolds in Modern Organic Chemistry

The phenylacetamide scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active compounds. researchgate.net This framework, consisting of a phenyl ring attached to an acetamide (B32628) group, serves as a foundational structure for numerous pharmaceuticals and research chemicals. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors.

Researchers have extensively explored derivatives of phenylacetamide for a multitude of therapeutic applications. For instance, modifications of this core structure have led to the development of agents with anticancer, antibacterial, anti-inflammatory, and analgesic properties. researchgate.netnih.govmdpi.comnih.gov The phenyl ring can be substituted at various positions to modulate the compound's electronic properties, solubility, and steric profile, thereby fine-tuning its pharmacological activity. The acetamide group, with its capacity to act as both a hydrogen bond donor and acceptor, is often crucial for the molecule's interaction with its biological target. The versatility of the phenylacetamide scaffold continues to make it a focal point in the design and synthesis of novel therapeutic agents. nih.gov

Table 1: Examples of Biological Activities of Phenylacetamide Derivatives

Biological Activity Example Application Area Reference
Anticancer Inhibition of cancer cell proliferation nih.govnih.gov
Antibacterial Agents against bacterial strains like Xanthomonas oryzae mdpi.com
Antifungal Development of new antifungal agents rsc.org
Anti-inflammatory Reduction of inflammation in various models nih.gov
Analgesic Management of pain nih.gov

Significance of Boc-Protected Amines in Advanced Synthetic Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis. quora.com Its popularity is due to a combination of factors that make it exceptionally useful in the construction of complex molecules, especially in peptide synthesis. A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction, and which can be removed later without affecting the rest of the molecule. quora.com

The primary advantages of the Boc group are its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and its facile removal under mild acidic conditions. total-synthesis.com Typically, Boc groups are cleaved using acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutene and carbon dioxide, resulting in a clean reaction with volatile byproducts. quora.com

This acid lability makes the Boc group "orthogonal" to other common protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, which are removed under basic and hydrogenolysis conditions, respectively. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategy, as it allows for the selective deprotection of one amine in the presence of others, enabling the precise and controlled synthesis of complex polyfunctional molecules like peptides and natural products.

Table 2: Properties of the Boc Protecting Group

Property Description Reference
Chemical Formula C₅H₉O₂ total-synthesis.com
Method of Introduction Reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) youtube.com
Stability Stable to bases, nucleophiles, and catalytic hydrogenation total-synthesis.com
Cleavage Conditions Mild to strong acidic conditions (e.g., TFA, HCl) wikipedia.org
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups total-synthesis.com

Research Trajectory and Scholarly Focus for 2-[4-[(Boc-amino)methyl]phenyl]acetamide Studies

The scholarly interest in this compound is primarily centered on its role as a key synthetic intermediate rather than as a final product with inherent biological or material properties. Its molecular structure positions it as a strategic building block for creating larger, more complex molecules. The research trajectory for this compound is therefore defined by its application in synthetic campaigns targeting novel compounds for drug discovery and other areas of chemical research.

The compound's utility stems from its bifunctional nature. The acetamide moiety can be hydrolyzed or otherwise modified, while the Boc-protected amine serves as a latent nucleophile. Upon deprotection of the Boc group, the resulting primary amine can undergo a variety of chemical transformations, including:

Amide bond formation: Coupling with carboxylic acids to form peptides or more complex amides.

Alkylation or arylation: Reaction with alkyl or aryl halides to introduce new substituents.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Sulfonamide formation: Reaction with sulfonyl chlorides.

This versatility allows chemists to use this compound as a scaffold to systematically build a library of derivatives for structure-activity relationship (SAR) studies. By starting with this common intermediate, researchers can efficiently synthesize a range of analogues where the nature of the substituent on the amino group is varied, in order to probe the structural requirements for a desired biological activity. Therefore, the focus of studies involving this compound is on its efficient synthesis and its subsequent elaboration into target molecules with potential therapeutic or industrial applications.

Table 3: Potential Synthetic Applications of this compound

Reaction Type (after Boc deprotection) Reagent Resulting Functional Group
Acylation / Amide Coupling Carboxylic Acid (R-COOH) + Coupling Agent Amide
Sulfonylation Sulfonyl Chloride (R-SO₂Cl) Sulfonamide
Reductive Amination Aldehyde (R-CHO) + Reducing Agent Secondary Amine
N-Alkylation Alkyl Halide (R-X) Secondary Amine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B15047619 2-[4-[(Boc-amino)methyl]phenyl]acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[[4-(2-amino-2-oxoethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-11-6-4-10(5-7-11)8-12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18)

InChI Key

FAURZCQBZNTXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 4 Boc Amino Methyl Phenyl Acetamide

Precursor Synthesis and Building Block Generation

The foundation of the synthesis for 2-[4-[(Boc-amino)methyl]phenyl]acetamide lies in the generation of key precursors that contain the essential aminomethylphenylacetic acid backbone.

Approaches to Aminomethylphenyl Precursors

A common and effective route to the core structure, 4-(aminomethyl)phenylacetic acid, begins with benzyl (B1604629) cyanide. This method involves a sequence of aromatic functionalization and functional group transformations.

A typical synthesis pathway is outlined below:

Nitration: Benzyl cyanide is first subjected to nitration to introduce a nitro group onto the phenyl ring, predominantly at the para position, yielding 4-nitrophenylacetonitrile (B121139). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com

Hydrolysis: The nitrile group of 4-nitrophenylacetonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under acidic conditions, for instance, by heating with a sulfuric acid solution, which converts the nitrile into 4-nitrophenylacetic acid. google.comresearchgate.net

Reduction: The final step in forming the precursor is the reduction of the nitro group to a primary amine. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel in a solvent such as ethanol (B145695) under pressure. google.com This yields the target precursor, 4-aminophenylacetic acid. sigmaaldrich.comnih.gov

This multi-step process provides the bifunctional molecule necessary for the subsequent stages of the synthesis.

Table 1: Synthetic Steps for 4-(aminomethyl)phenylacetic acid

StepReactionTypical ReagentsProduct
1NitrationConc. H₂SO₄, Conc. HNO₃4-Nitrophenylacetonitrile
2HydrolysisH₂SO₄ (aq), Heat4-Nitrophenylacetic acid
3ReductionH₂, Raney Nickel, Ethanol4-Aminophenylacetic acid

Strategies for Acetamide (B32628) Moiety Introduction

The acetamide functional group in the final compound, this compound, is formed from the carboxylic acid of the phenylacetic acid precursor. This transformation is a type of amidation, specifically the formation of a primary amide.

This conversion is typically performed after the protection of the aminomethyl group to avoid side reactions. The precursor for this step is therefore 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid. The introduction of the acetamide moiety is achieved by activating the carboxylic acid and then reacting it with a source of ammonia (B1221849).

Common strategies for this amide formation include:

Activation with Coupling Agents: The carboxylic acid can be activated in situ using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), convert the carboxylic acid into an active ester. nih.govluxembourg-bio.comyoutube.com This intermediate readily reacts with ammonia to form the desired acetamide.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. srce.hryoutube.com The resulting acyl chloride is then carefully reacted with ammonia or an ammonia equivalent to yield the primary amide. This method is highly effective but requires careful handling of the reactive intermediates. mdpi.com

N-Protection Chemistry in the Synthesis of this compound

Protecting the primary amine of the 4-(aminomethyl)phenylacetic acid precursor is a critical step to ensure that subsequent reactions, such as the formation of the acetamide, occur at the desired carboxylic acid functionality.

Application of Boc Group for Amine Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under specific acidic conditions.

The Boc group is introduced by reacting the primary amine of 4-(aminomethyl)phenylacetic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), in a suitable solvent system like a mixture of water and an organic solvent (e.g., THF or dioxane). The base deprotonates the ammonium (B1175870) salt of the amino acid, allowing the free amine to act as a nucleophile and attack the Boc anhydride (B1165640). This reaction yields 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid. chemimpex.com

Amide Bond Formation in the Synthesis of this compound

The final key synthetic step is the formation of the primary amide from the carboxylic acid of 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid. This reaction exemplifies a crucial transformation in organic synthesis. organic-chemistry.orgresearchgate.net

The direct reaction between a carboxylic acid and ammonia to form an amide is generally unfavorable at room temperature, as it results in a non-productive acid-base reaction forming an ammonium carboxylate salt. youtube.com To drive the reaction towards amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

As mentioned in section 2.1.2, this is achieved through activation. For the synthesis of this compound, a common laboratory-scale method involves the use of coupling agents. The process typically proceeds as follows:

The carboxylic acid, 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid, is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A coupling agent, such as EDCI, and an additive, like HOBt, are added. These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt.

A source of ammonia, such as ammonium chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), is introduced to the reaction mixture.

The nitrogen nucleophile from the ammonia source attacks the activated carbonyl carbon, leading to the formation of the primary amide and the release of the coupling agent byproducts (which are typically water-soluble and easily removed during workup). nih.gov

This controlled and efficient method allows for the formation of the final target compound under relatively mild conditions, preserving the integrity of the acid-labile Boc protecting group.

Traditional Amidation Methodologies

Traditional methods for forming primary amides from carboxylic acids often involve harsh conditions or the generation of stoichiometric waste. One of the most common strategies involves the conversion of the carboxylic acid to a more reactive form, such as an acyl chloride or anhydride, which then readily reacts with an amine source. mychemblog.com

A classic approach involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride. catalyticamidation.info This highly reactive intermediate is then treated with ammonia (NH₃) or an ammonium salt, such as ammonium chloride (NH₄Cl), to yield the primary amide. researchgate.net Another traditional method is the thermal dehydration of an ammonium carboxylate salt. This is achieved by reacting the carboxylic acid with ammonium carbonate to form the ammonium salt, which upon heating, dehydrates to form the amide. libretexts.org While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and the potential for side reactions, limiting their use for complex molecules with sensitive functional groups. catalyticamidation.info

Advanced Coupling Reagents and Conditions

To overcome the limitations of traditional methods, a wide array of advanced coupling reagents has been developed, enabling amide bond formation under milder conditions with higher yields and selectivity. catalyticamidation.inforesearchgate.net These reagents are particularly prevalent in peptide synthesis but are broadly applicable to general amidation. mychemblog.comnih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt). nih.govpeptide.comnih.gov The reaction proceeds through the formation of a reactive HOBt ester intermediate, which is then aminolyzed. nih.gov Another class of highly efficient reagents are uronium and phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mychemblog.comfishersci.co.ukpeptide.com HATU, for instance, reacts with the carboxylic acid to generate a highly activated ester, facilitating rapid amide bond formation, often in polar aprotic solvents like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). mychemblog.comnih.govfishersci.co.uk

The selection of the appropriate coupling reagent and conditions is crucial and depends on the specific substrates involved, with protocols optimized for challenging cases like electron-deficient amines or sterically hindered substrates. nih.govrsc.org

Table 1: Comparison of Common Amide Coupling Reagents

Reagent Class Examples Common Additives Key Features
Carbodiimides EDC, DCC HOBt, DMAP Widely used, cost-effective. By-products can be an issue (e.g., DCU from DCC is poorly soluble). nih.govpeptide.compeptide.com
Uronium Salts HATU, HBTU HOAt, DIPEA High efficiency, fast reaction rates, less epimerization. mychemblog.comfishersci.co.ukpeptide.com
Phosphonium Salts PyBOP, BOP HOBt, DIPEA Highly reactive, effective for hindered couplings. catalyticamidation.infopeptide.com

Overall Synthetic Routes and Process Optimization

Linear and Convergent Synthetic Sequences

A plausible linear synthetic sequence would begin with a readily available starting material like 4-methylphenylacetic acid. The synthesis would proceed through a series of sequential transformations:

Bromination: Radical bromination of the methyl group to yield 2-(4-(bromomethyl)phenyl)acetic acid.

Amination: Substitution of the bromide with an amine source (e.g., ammonia or an azide (B81097) followed by reduction) to introduce the aminomethyl group.

Boc Protection: Protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O) to form 2-(4-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid. mdpi.com

Amidation: Conversion of the carboxylic acid moiety to the primary amide using one of the methods described in section 2.3.

Impact of Reaction Conditions and Solvent Systems on Synthetic Efficiency

The efficiency of the synthesis, particularly the amidation step, is highly dependent on reaction conditions and the choice of solvent. rsc.org

Solvent: The solvent plays a crucial role in amidation reactions. ucl.ac.uknih.gov Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are commonly used as they effectively dissolve the reactants and intermediates. rsc.orgucl.ac.uk However, due to toxicity and environmental concerns, there is a push towards greener alternatives like ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). rsc.orgucl.ac.ukacs.org Studies have shown that solvents like ethyl acetate and 2-MeTHF can be effective replacements for DCM and DMF in many common amidation processes. rsc.org The choice of solvent can even control reaction selectivity, as seen in some systems where polar solvents favor amidation while non-polar solvents lead to different products. nih.govrsc.org

Temperature: Reaction temperature significantly affects the rate of amidation. While many modern coupling reagents work efficiently at room temperature, sterically hindered or electronically deactivated substrates may require elevated temperatures to achieve reasonable reaction rates and yields. mychemblog.comrsc.orgnih.govresearchgate.net However, higher temperatures can also lead to side reactions or racemization in chiral compounds. nih.gov

Concentration and Stoichiometry: Reactant concentration can influence reaction kinetics. Boronic acid-catalyzed amidations, for example, often require relatively dilute conditions. acs.org The stoichiometry of reagents is also critical. While equimolar amounts of the acid and amine are ideal, an excess of the coupling agent or base is often employed to drive the reaction to completion. nih.govfishersci.co.uk However, using a large excess of reagents can complicate purification and increases waste. nih.gov

Table 2: Effect of Solvents on a Model Amidation Reaction

Solvent Dielectric Constant (ε) General Performance Green Chemistry Consideration
Dichloromethane (DCM) 9.1 Generally very good Problematic (chlorinated solvent) rsc.orgucl.ac.uk
N,N-Dimethylformamide (DMF) 36.7 Generally very good Problematic (reprotoxicity concerns) rsc.orgucl.ac.uk
Ethyl Acetate (EtOAc) 6.0 Good alternative to DCM/DMF Recommended rsc.org
2-Methyltetrahydrofuran (2-MeTHF) 6.2 Good alternative to DCM/DMF Recommended (bio-derived) rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of catalytic methods and environmentally benign reaction media. ucl.ac.uknih.gov

Solvent-Free and Aqueous Methodologies

To minimize the environmental impact of organic solvents, significant research has focused on solvent-free (neat) reactions and the use of water as a reaction medium. ucl.ac.uk

Solvent-free methodologies often involve heating the reactants together, sometimes with a catalyst, in the absence of any solvent. researchgate.netsemanticscholar.org Boric acid, for example, has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) (as an ammonia source). researchgate.netsemanticscholar.org These reactions can be rapid and efficient, eliminating the need for solvent workup and reducing waste. researchgate.net Mechanochemical methods, using grinding or milling to promote reactions, also fall under this category and represent a growing area of green amidation. nih.gov

Aqueous methodologies present another green alternative, though challenging due to the competing hydrolysis reaction. Despite this, catalytic systems are being developed that function effectively in water. Diboronic acid anhydride catalysts have been successfully used for the dehydrative condensation of carboxylic acids with aqueous ammonia. researchgate.net Enzymatic methods, using biocatalysts like lipases, are also emerging as powerful tools for amide bond formation in aqueous solutions, offering high selectivity and mild reaction conditions. nih.govacs.org These approaches avoid hazardous reagents and organic solvents, aligning perfectly with the principles of green chemistry. nih.gov

Catalytic Enhancements for Sustainable Production

Advancements in Catalytic Hydrogenation

Catalytic hydrogenation is a crucial step in synthetic pathways leading to compounds like this compound, often used for the reduction of nitro or nitrile groups to form the necessary amine functionalities or for the removal of protecting groups. Sustainable advancements in this area focus on enhancing catalyst activity, improving selectivity, and enabling catalyst recycling.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are favored for their ease of separation and reusability. unibo.it Research has shown that catalyst preparation and reaction conditions significantly impact efficiency. For instance, the use of a dehydrated Pd/C catalyst can reduce reaction times for deprotection steps from five hours to just three. unibo.it Furthermore, flow chemistry systems, like the H-Cube® flow system, utilize reusable catalyst cartridges, which not only simplifies the process but also aligns with continuous manufacturing principles, further enhancing sustainability. unibo.it

Detailed research findings highlight the impact of catalyst and conditions on reaction outcomes. The choice of catalyst support and the presence of additives can steer the reaction towards the desired product, minimizing side reactions and improving yield.

Table 1: Comparison of Hydrogenation Methods for a Model Deprotection Step

MethodCatalystPressureReaction TimeConversionKey Sustainability Advantage
Standard Batch10% Pd/C (Standard)Atmospheric5 hoursCompleteEffective but slower
Optimized Batch10% Pd/C (Dehydrated)Atmospheric3 hoursCompleteReduced reaction time, energy savings
Continuous Flow10% Pd/C Cartridge (H-Cube®)Controlled<3 hoursCompleteCatalyst is reusable, suitable for continuous processing

Biocatalysis: An Enzymatic Approach

Enzymatic synthesis, or biocatalysis, represents a significant leap forward in sustainable chemical production. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, drastically reducing the energy input and eliminating the need for harsh organic solvents. researchgate.net For the synthesis of this compound, specific enzymes like lipases or proteases could potentially be employed for the final amide bond formation step, coupling a suitable phenylacetic acid derivative with the Boc-protected aminomethyl precursor.

The primary advantages of biocatalysis are its exceptional selectivity (chemo-, regio-, and stereoselectivity), which minimizes the formation of byproducts and simplifies purification processes. researchgate.net While the development of a specific enzymatic route for this target molecule requires dedicated research, the principles have been successfully applied to the synthesis of various amides and peptides, demonstrating the potential for a significantly greener process. researchgate.netresearchgate.net

Table 2: Hypothetical Comparison of Chemical vs. Enzymatic Amide Synthesis

ParameterConventional Chemical SynthesisBiocatalytic (Enzymatic) Synthesis
Catalyst/ReagentStoichiometric coupling reagents (e.g., DCC, HBTU)Catalytic amount of an enzyme (e.g., lipase)
SolventAnhydrous organic solvents (e.g., DMF, CH2Cl2)Aqueous buffer or minimal organic co-solvent
Temperature0°C to room temperature or elevatedAmbient temperature (e.g., 25-40°C)
ByproductsUrea derivatives, saltsWater
Process Mass Intensity (PMI)HighSignificantly Lower

Improving Process Mass Intensity (PMI) through Catalysis

Process Mass Intensity (PMI) is a key metric in green chemistry, defined as the total mass of materials used (solvents, reagents, process water) to produce a unit mass of the final product. A lower PMI indicates a more sustainable and efficient process. Catalytic enhancements are directly linked to reducing PMI.

For instance, in multi-step syntheses, adopting one-pot protocols that combine deprotection and coupling steps without intermediate work-ups can dramatically lower PMI. unibo.it This is achieved by using catalysts that are compatible with subsequent reaction steps and by choosing solvents, like ethyl acetate, that are more environmentally friendly than commonly used alternatives such as N,N-dimethylformamide (DMF). unibo.it By optimizing the ratio of catalytic coupling reagents and bases, complete conversion can be achieved rapidly, further contributing to a streamlined and less wasteful process. unibo.it These strategies, proven in complex peptide syntheses, are directly applicable to the production of this compound, paving the way for a more economically and environmentally sustainable manufacturing process.

Transformations and Reactivity of 2 4 Boc Amino Methyl Phenyl Acetamide

Selective Deprotection and Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. This allows for the selective unmasking of the primary amine for further functionalization.

Acid-Mediated Boc Removal for Free Amine Generation

The deprotection of the Boc group is typically achieved through acidolysis, which cleaves the carbamate (B1207046) bond to release the free amine, carbon dioxide, and tert-butyl cation. A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule. fishersci.co.uk

Commonly used acids include trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, and hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate (B1210297). fishersci.co.ukyoutube.com The reaction is generally rapid and proceeds at room temperature. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or scavenger in the reaction mixture. The subsequent decarboxylation of the resulting carbamic acid yields the primary amine. youtube.com

Table 1: Common Acidic Reagents for Boc Deprotection
ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM), Room TemperatureHighly effective and common; volatile byproducts are easily removed. fishersci.co.uk
Hydrochloric Acid (HCl)1-4 M in Dioxane, Ethyl Acetate, or Methanol, Room TemperatureProvides the amine as a hydrochloride salt, which can be advantageous for purification and stability. fishersci.co.uk
Acetic AcidCan be used to facilitate hydrogenolysis of other groups, such as N-benzyl, and may affect Boc stability under certain conditions. nih.govresearchgate.netnih.govMilder acid, less commonly used for full deprotection alone.

Upon completion of the deprotection, the resulting product is 2-(4-(aminomethyl)phenyl)acetamide, typically isolated as a salt (e.g., hydrochloride or trifluoroacetate) depending on the acid used.

Derivatization of the Primary Amine Moiety

Once the primary benzylamine (B48309) is unmasked, it becomes a nucleophilic handle for a variety of subsequent functionalization reactions. The reactivity of this amine allows for the construction of more complex molecules. Common derivatization reactions include acylation, alkylation, and sulfonylation.

Acylation: The free amine can readily react with acylating agents such as acyl chlorides, anhydrides, or activated esters in the presence of a base to form a new amide bond. For instance, reaction with acetyl chloride would yield N-{[4-(2-amino-2-oxoethyl)phenyl]methyl}acetamide.

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the nitrogen atom. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is another effective method for controlled alkylation. fishersci.co.uk

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding sulfonamide.

These derivatization strategies are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule. Benzylamine itself is often used as a derivatizing agent to enhance the detection of other molecules in analytical techniques like HPLC. sigmaaldrich.comscientificlabs.ienih.gov

Reactions Involving the Acetamide (B32628) Group

The acetamide functionality (-NHCOCH₃) also possesses distinct reactivity that can be exploited for further molecular modifications.

Amide Modifications and Hydrolysis

The amide bond of the acetamide group is notably stable but can be cleaved under forcing acidic or basic conditions. patsnap.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), the acetamide can be hydrolyzed to yield 2-(4-((Boc-amino)methyl)phenyl)acetic acid and an ammonium (B1175870) salt. orgsyn.org The reaction proceeds via protonation of the amide carbonyl, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. patsnap.com

Base-Promoted Hydrolysis: Saponification using a strong base, such as aqueous sodium hydroxide (B78521), followed by heating, will also cleave the amide bond. patsnap.com This reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. patsnap.com The initial products are the carboxylate salt of the corresponding phenylacetic acid and ammonia (B1221849). Acidic workup is required to protonate the carboxylate and generate the free carboxylic acid.

Transformations Leading to Other Nitrogen-Containing Functionalities

Beyond hydrolysis, the acetamide group can be converted into other important nitrogen-containing functional groups.

Reduction to an Amine: The amide can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the acetamide group into an ethylamine (B1201723) group, yielding tert-butyl (4-(2-aminoethyl)benzyl)carbamate.

Dehydration to a Nitrile: Although less common for primary amides like acetamide itself, dehydration can convert the amide to a nitrile (-C≡N). This typically requires strong dehydrating agents and heat.

Hofmann Rearrangement: The Hofmann rearrangement is a characteristic reaction of primary amides. Treatment of the acetamide with bromine and a strong base (e.g., NaOH) would lead to the formation of a benzylamine derivative with one fewer carbon atom, specifically tert-butyl (4-(aminomethyl)benzyl)carbamate, through an isocyanate intermediate. patsnap.com

Aromatic Ring Functionalization and Derivatization

The phenyl ring in 2-[4-[(Boc-amino)methyl]phenyl]acetamide is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that allows for the introduction of various substituents onto the ring. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the two existing groups: the acetamide (-CH₂CONH₂) group and the Boc-aminomethyl (-CH₂NHBoc) group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction is fundamental for synthesizing amino derivatives, as the nitro group can be subsequently reduced. researchgate.netresearchgate.netjcbsc.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a reagent like Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or AlCl₃. mnstate.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group, respectively, using an acyl/alkyl halide and a Lewis acid catalyst. wikipedia.org

The presence of the amide and carbamate functionalities, particularly the N-H protons, can sometimes interfere with strong Lewis acids used in these reactions, requiring careful selection of reaction conditions or protection-deprotection strategies.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for benzene (B151609) derivatives. The position of attack by an incoming electrophile is directed by the existing substituents on the aromatic ring. For this compound, the substituents are not directly attached to the ring via a heteroatom; instead, they are alkyl-type groups (-CH₂-Y).

Both the -CH₂CONH₂ and -CH₂NHBoc groups are considered activating and ortho, para-directing. This is because the methylene (B1212753) (-CH₂-) spacer allows the electron-donating character (via hyperconjugation and a weak inductive effect) of the alkyl chain to influence the ring. Since the two groups are para to each other, all available positions for substitution (2, 3, 5, and 6) are ortho to one of the two groups.

The directing influence of these groups is summarized below:

The acetamidomethyl group at position 1 directs incoming electrophiles to positions 2 and 6.

The Boc-aminomethyl group at position 4 directs incoming electrophiles to positions 3 and 5.

Therefore, electrophilic attack is predicted to occur at all four available positions on the ring (2, 3, 5, and 6). The distribution of the resulting regioisomers would depend on the relative activating strength of the two substituents and steric hindrance from the incoming electrophile. Given the structural similarity and electronic nature of the two directing groups, a mixture of 2- and 3-substituted products (and their equivalents at positions 6 and 5) is the most likely outcome. Without specific experimental data, predicting a definitive major product is speculative.

Position of SubstitutionDirecting GroupPredicted OutcomeNotes
2 and 6-CH₂CONH₂FavorableOrtho to the acetamidomethyl group.
3 and 5-CH₂NHBocFavorableOrtho to the Boc-aminomethyl group.

Metal-Catalyzed Cross-Coupling Reactions on Phenyl Ring Derivatives

A comprehensive search of scientific literature did not yield specific studies on metal-catalyzed cross-coupling reactions performed on derivatives of this compound.

For this compound to participate in common cross-coupling reactions such as Suzuki, Heck, or Sonogashira coupling, the phenyl ring would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This would be achieved through an electrophilic halogenation reaction as discussed in the previous section. For instance, bromination of the parent compound would likely yield a mixture of 2-bromo and 3-bromo derivatives, which could then serve as substrates for cross-coupling. However, no published research detailing such a reaction sequence or the subsequent coupling outcomes for this specific molecule is currently available.

Mechanistic Investigations of this compound Reactions

Mechanistic studies are crucial for understanding reaction pathways and optimizing conditions. However, specific investigations into the reaction mechanisms of this compound are not found in the reviewed literature.

Computational Studies on Reaction Mechanisms

There are no specific computational studies, such as those employing Density Functional Theory (DFT), that have been published on the reaction mechanisms involving this compound. Such studies would be valuable for theoretically predicting transition state energies, reaction intermediates, and product distributions for processes like electrophilic aromatic substitution on this molecule.

Kinetic Studies and Reaction Pathway Elucidation

Experimental kinetic studies to determine reaction rates or elucidate the detailed pathways for reactions of this compound have not been reported in the scientific literature. While research exists on the kinetics of processes like the acid-catalyzed cleavage of the Boc protecting group, these studies are general and not specific to this particular compound's behavior in transformations involving its phenyl ring.

Applications As a Synthetic Intermediate and Scaffold Development

Building Block for Complex Organic Molecules

The inherent structure of 2-[4-[(Boc-amino)methyl]phenyl]acetamide, featuring both a reactive acetamide (B32628) moiety and a protected primary amine, positions it as an ideal starting point for the assembly of more elaborate molecules. Its utility spans multiple research domains, from the development of potential new drugs to the synthesis of novel materials.

In the field of pharmaceutical research and drug discovery, phenylacetamide derivatives are recognized for their wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. nih.govjgtps.com The title compound serves as a key intermediate, providing a foundational scaffold that can be systematically modified to explore structure-activity relationships (SAR).

The presence of the Boc-protected amine is particularly advantageous. In medicinal chemistry, protecting groups are essential for multi-step syntheses, ensuring that specific functional groups react in the desired sequence. The Boc group on this compound allows chemists to first perform reactions involving the acetamide portion. Subsequently, the Boc group can be removed to reveal the aminomethyl functionality (-CH2NH2), which can then be acylated, alkylated, or used in reductive amination to introduce new substituents. This stepwise approach is fundamental to building libraries of related compounds for screening purposes. For instance, various substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors of enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research. sciencescholar.us The strategic design of such inhibitors often relies on the availability of versatile precursors like this compound to systematically vary peripheral chemical groups and optimize binding to the biological target.

Table 1: Role in Pharmaceutical Intermediate Synthesis

Feature Synthetic Utility Target Molecule Class
Phenylacetamide Core Provides a common structural motif found in various bioactive molecules. Analgesics, Anti-inflammatories, Enzyme Inhibitors
Boc-Protected Amine Allows for sequential and controlled chemical modifications. Diverse compound libraries for SAR studies.

The application of phenylacetamide scaffolds extends beyond pharmaceuticals into agrochemical research. Derivatives featuring this core structure have been investigated for their potential as antimicrobial agents against plant pathogens. For example, novel N-phenylacetamide derivatives incorporating a thiazole (B1198619) moiety have demonstrated promising in vitro antibacterial activity against bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that affects rice crops. nih.gov The synthesis of such compounds often involves the modification of a central phenylacetamide building block. This compound provides a suitable starting point for creating analogous agrochemical candidates, where the deprotected amine could be reacted to introduce different heterocyclic or functional groups to modulate biological activity and specificity.

While its use in materials science is less documented in publicly available research, the bifunctional nature of the compound suggests potential as a monomer or cross-linking agent in the synthesis of specialized polymers or functional materials after deprotection of the amine.

Design and Synthesis of Derivatives and Analogues

The true value of this compound as a synthetic tool is demonstrated in its use to construct a wide array of derivatives and analogues. Its structure is amenable to the development of diverse molecular scaffolds, including those containing heterocyclic rings and peptide-like structures.

The 2-aminothiazole (B372263) ring is a prominent scaffold in medicinal chemistry, found in a number of approved drugs and biologically active agents. nih.govderpharmachemica.com A common and effective method for synthesizing the thiazole ring is the Hantzsch reaction, which typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.gov

The compound this compound is an ideal precursor for creating thiourea intermediates. The synthetic sequence would involve the deprotection of the Boc group to liberate the primary amine. This amine can then be converted into an isothiocyanate, which subsequently reacts with ammonia (B1221849) or another amine to form the required thiourea. This thiourea, now bearing the phenylacetamide moiety, can be cyclized with various α-haloketones to yield a library of N-phenylacetamide derivatives containing diverse 4-arylthiazole groups. nih.gov This strategy allows for the systematic variation of substituents on both the thiazole ring and the phenylacetamide core, facilitating the exploration of their biological properties. ijcce.ac.ir

Table 2: Synthetic Strategy for Thiazole Derivatives

Step Reaction Intermediate/Product Purpose
1 Boc Deprotection (e.g., with TFA) 2-(4-(aminomethyl)phenyl)acetamide Expose the primary amine for further reaction.
2 Thiourea Formation N-(((4-(2-amino-2-oxoethyl)phenyl)methyl)carbamothioyl) derivative Create the key precursor for thiazole ring synthesis.

Piperazine (B1678402) is another "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and to interact with biological targets. researchgate.netnih.gov The synthesis of acetanilide (B955) derivatives containing a piperazine ring can be readily accomplished using this compound as a starting material.

A typical synthetic route involves the reaction of an amine with a haloacetamide. First, an appropriate aniline (B41778) can be reacted with chloroacetyl chloride to form a 2-chloro-N-phenylacetamide intermediate. nih.gov Separately, the Boc group on the title compound is removed to yield the free amine. This amine can then be used in a nucleophilic substitution reaction with a suitable piperazine-containing electrophile. Alternatively, and more directly, the acetamide nitrogen of a related 2-chloro-N-(4-substituted-phenyl)acetamide can react with a piperazine to form the desired piperazine-based acetanilide. researchgate.net The Boc-protected aminomethyl group on the starting material provides a handle for later-stage diversification after the core piperazine-acetanilide scaffold has been assembled. This approach is highly modular, allowing for the introduction of a wide variety of substituents on both the aniline and piperazine rings. researchgate.net

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. unibo.it Non-proteinogenic amino acids are fundamental building blocks for these mimetics. This compound is a derivative of a non-natural amino acid, specifically a substituted β-phenylalanine analogue.

The Boc group is the most common N-terminal protecting group used in solid-phase peptide synthesis (SPPS). nih.gov Its presence in the title compound makes it directly suitable for incorporation into peptide chains. Following deprotection of the Boc group, the resulting aminomethyl group can be coupled to the carboxylic acid of another amino acid or a peptide fragment using standard peptide coupling reagents. nih.gov This allows for the insertion of the 4-(acetamidomethyl)phenylalanine scaffold into a peptide sequence, altering its conformational properties and potentially its biological activity. This strategy is a cornerstone of modern drug design, enabling the creation of novel peptides and peptidomimetics with tailored therapeutic properties. rsc.orgnih.gov

Stereochemical Control in Analogous Compound Synthesis

The introduction of chirality into molecules analogous to this compound is a critical aspect of developing advanced synthetic intermediates and scaffolds. Control over stereochemistry is paramount as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement. Methodologies for achieving such control can be broadly categorized into enantioselective synthesis, which creates a specific enantiomer directly, and diastereomeric resolution, which separates a mixture of diastereomers.

Enantioselective Synthesis of Chiral Amines and Related Structures

The enantioselective synthesis of chiral amines, a key feature in many analogs of this compound, is a well-established field in organic chemistry. nih.gov Various strategies have been developed to achieve high levels of enantiomeric excess (e.e.), ensuring the production of a single, desired enantiomer.

One prominent method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines analogous to the core structure, (S)-1-phenylethylamine is a commonly employed chiral auxiliary. nih.gov This auxiliary can be used to control the stereoselective Michael addition, a key reaction in the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov

Catalytic asymmetric synthesis represents another powerful approach. This involves the use of a chiral catalyst to influence the stereochemical course of a reaction. For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation is a widely used technique. nih.govacs.org Chiral ligands, often phosphorus-based, coordinate to a metal center (e.g., rhodium, ruthenium, iridium) to create a chiral environment that directs the hydrogenation of a prochiral precursor, such as an imine or enamine, to yield a chiral amine with high enantioselectivity. nih.govacs.org

Enzymatic methods also offer a highly selective route to chiral amines. Transaminases , for instance, can catalyze the asymmetric amination of ketones, providing access to enantiomerically enriched amines. mdpi.com Lipases can be employed in the kinetic resolution of racemic amines, selectively acylating one enantiomer and allowing for the separation of the unreacted enantiomer.

A summary of enantioselective methods applicable to the synthesis of chiral amines with a phenylacetamide scaffold is presented in the table below.

MethodDescriptionKey Reagents/CatalystsTypical Enantiomeric Excess (e.e.)
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction.(S)-1-phenylethylamine>95%
Asymmetric HydrogenationCatalytic reduction of a prochiral precursor using a chiral catalyst.Chiral phosphine (B1218219) ligands with Rh, Ru, or Ir>90%
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer in a racemic mixture.Lipases, Transaminases>99%

Diastereomeric Resolution Techniques

When a synthetic route produces a mixture of diastereomers, diastereomeric resolution is employed to separate them. This technique relies on the different physical properties of diastereomers, such as solubility, which allows for their separation by methods like crystallization.

A common strategy for the resolution of chiral amines is the formation of diastereomeric salts . A racemic amine can be treated with a chiral acid to form a pair of diastereomeric salts. Due to their different crystal packing and solubility, one diastereomer will often crystallize preferentially from solution, allowing for its isolation. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amine.

The choice of resolving agent is crucial for successful diastereomeric resolution. For amines with structures analogous to the Boc-protected benzylamine (B48309) moiety, chiral acids such as tartaric acid and mandelic acid derivatives are frequently used. nih.govnih.gov The efficiency of the resolution can be influenced by factors such as the solvent system, temperature, and the molar ratio of the substrate to the resolving agent. nih.gov

The table below outlines common resolving agents and their applications in the separation of chiral amines.

Resolving AgentType of AminePrinciple of Separation
Tartaric AcidPrimary and secondary aminesFormation of diastereomeric salts with different solubilities.
(R)- or (S)-Mandelic AcidPrimary and secondary aminesFormation of diastereomeric salts, often with enhanced crystallinity.
(R)-(+)-N-benzyl-1-phenylethylamineAcidic compounds (after derivatization)Formation of diastereomeric amides or salts.

Spectroscopic and Advanced Analytical Research

Elucidation of Molecular Structure using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "2-[4-[(Boc-amino)methyl]phenyl]acetamide". One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. ipb.ptnih.govsdsu.edumdpi.com

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for "this compound" are well-defined. The tert-butoxycarbonyl (Boc) protecting group exhibits a singlet for its nine equivalent protons. The methylene (B1212753) protons of the acetamide (B32628) group and the benzylic methylene protons appear as distinct signals, while the aromatic protons on the para-substituted benzene (B151609) ring typically show a characteristic splitting pattern. nih.gov

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those from the carbonyl carbons of the acetamide and Boc groups, the quaternary carbon of the tert-butyl group, and the various aliphatic and aromatic carbons. researchgate.net Advanced techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques are employed for unambiguous assignment of all proton and carbon signals and to confirm the molecular structure.

COSY (Correlation Spectroscopy) establishes proton-proton couplings, for instance, confirming the connectivity between adjacent protons in the aromatic ring. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Boc (CH₃)₃~1.4 (s, 9H)~28.5C(CH₃)₃, Boc C=O
Boc C (CH₃)₃-~79.5-
Boc C=O-~156.0Boc (CH₃)₃, NH, Benzylic CH₂
NH (Boc)~4.8 (br s, 1H)-Benzylic CH₂, Boc C=O
Benzylic CH₂~4.2 (d, 2H)~44.5Aromatic C1, Aromatic C2/C6, NH (Boc)
Aromatic C1-~137.0-
Aromatic C2/C6~7.2 (d, 2H)~128.0Benzylic CH₂, Acetamide CH₂
Aromatic C3/C5~7.3 (d, 2H)~129.5Acetamide CH₂, Aromatic C1
Aromatic C4-~135.0-
Acetamide CH₂~3.6 (s, 2H)~43.5Aromatic C4, Acetamide C=O
Acetamide C=O-~171.5Acetamide CH₂, NH₂
NH₂ (Amide)~5.4 (br s, 2H)-Acetamide C=O

Mass Spectrometry for High-Resolution Analysis and Impurity Profiling

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of "this compound" and for identifying potential impurities. chimia.ch

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound. The experimentally determined mass is compared to the calculated theoretical mass, with a low margin of error providing strong evidence for the correct composition.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. libretexts.orgchemguide.co.uk Key fragmentation pathways for this molecule would likely involve:

Loss of the Boc group: A common fragmentation involves the loss of isobutene (56 Da) and carbon dioxide (44 Da) or the entire tert-butoxycarbonyl group (100 Da).

McLafferty Rearrangement: Boc-protected amines are known to undergo McLafferty rearrangement. researchgate.net

Benzylic cleavage: Cleavage at the benzylic position is also a probable fragmentation pathway, leading to characteristic ions. libretexts.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for impurity profiling. lcms.cznih.gov It allows for the separation of the main compound from minor impurities originating from the synthesis or degradation. By analyzing the mass spectra of these separated impurities, their structures can often be elucidated, which is critical for process optimization and quality control. chimia.ch

Table 2: High-Resolution Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₁₅H₂₂N₂O₃
Calculated Mass [M+H]⁺279.1703
Observed Mass [M+H]⁺Typically within 5 ppm of calculated mass
Common Adducts[M+Na]⁺, [M+K]⁺
Key Fragment Ions (m/z)[M-56]⁺ (loss of isobutene), [M-100]⁺ (loss of Boc group)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of "this compound" after synthesis and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of "this compound". A typical method would involve reverse-phase chromatography on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid. Detection is commonly performed using a UV detector at a wavelength where the phenyl group shows strong absorbance. The purity is calculated based on the relative area of the main peak compared to any impurity peaks.

While "this compound" itself is not chiral, HPLC is crucial for determining the chiral purity of its derivatives or precursors if they contain stereocenters. mdpi.com Chiral stationary phases (CSPs), such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK columns), are used to separate enantiomers. rsc.org The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. sigmaaldrich.com

Table 3: Typical HPLC Method Parameters for Purity Analysis
Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of the synthesis of "this compound". researchgate.netpnrjournal.comthieme.de A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system, typically a mixture of ethyl acetate (B1210297) and hexane. nih.gov The separated spots corresponding to starting materials, intermediates, and the final product are visualized, often under UV light due to the aromatic ring. semanticscholar.org The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared. TLC is also used to identify the fractions containing the product during column chromatography. orgsyn.org

Following synthesis, column chromatography is the primary method for purifying "this compound" on a preparative scale. orgsyn.orgrsc.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. The compound is then eluted using a solvent system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). orgsyn.orgcommonorganicchemistry.com This gradient elution separates the desired product from unreacted starting materials and by-products based on their differing affinities for the stationary phase.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline solid. While a crystal structure for "this compound" itself may not be readily available, analysis of its derivatives provides invaluable insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.netiucr.org

For a suitable crystal of a derivative, X-ray diffraction analysis can reveal:

Molecular Conformation: The precise arrangement of the atoms, including the torsion angles between the phenyl ring and the acetamide side chain. iucr.org

Bond Parameters: Highly accurate measurements of bond lengths and angles, which can be compared with theoretical values.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the amide N-H and carbonyl O atoms) and other non-covalent interactions that dictate the crystal packing. scispace.com

This information is crucial for understanding the physicochemical properties of the solid material and for computational modeling studies. nih.gov The crystal structures of related N-Boc protected compounds and phenylacetamide derivatives have been reported, showing extensive hydrogen bonding networks that influence their solid-state architecture. researchgate.netmdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic environment of "2-[4-[(Boc-amino)methyl]phenyl]acetamide". nih.gov

Key electronic structure parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net For conjugated systems, HOMO and LUMO orbitals can also be used to predict the most reactive positions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These calculations help in understanding how the molecule interacts with other reagents. The reactivity of the molecule is significantly influenced by its functional groups. The tert-butyloxycarbonyl (Boc) protecting group is generally stable to bases and oxidation but is readily cleaved under acidic conditions. researchgate.net Computational studies can model the protonation steps involved in this deprotection, providing mechanistic insights.

Table 1: Calculated Electronic Properties of Phenylacetamide Derivatives

This table presents typical data obtained from quantum chemical calculations on related structures to illustrate the parameters evaluated for "this compound".

ParameterCalculation MethodTypical ValueSignificance
HOMO EnergyDFT/B3LYP-6.5 eVElectron-donating ability
LUMO EnergyDFT/B3LYP-1.2 eVElectron-accepting ability
HOMO-LUMO GapDFT/B3LYP5.3 eVChemical reactivity and stability researchgate.net
Dipole MomentDFT/B3LYP3.5 DPolarity and intermolecular interactions

Molecular Modeling of Related Scaffolds for Synthetic Design

The "this compound" structure serves as a versatile scaffold for the design of new molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov Molecular modeling is a powerful tool for exploring how modifications to this core structure affect its properties. nih.gov By systematically altering substituents on the phenyl ring or modifying the acetamide (B32628) group, libraries of virtual compounds can be generated and screened in silico.

This process, often part of a rational drug design strategy, helps prioritize synthetic targets. mdpi.commdpi.com For example, modeling can predict how changes to the scaffold will influence its shape, flexibility, and ability to interact with a biological target. nih.gov The phenylacetamide framework is present in various biologically active compounds, and computational studies can help in designing novel derivatives with improved potency or pharmacokinetic profiles. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic data, which aids in the characterization of synthesized compounds. Theoretical calculations, particularly using DFT methods like B3LYP, can provide accurate predictions of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like "this compound". Theoretical calculations can identify stable conformers and the energy barriers between them. nih.govresearchgate.net For instance, studies on similar N,N-diethyl-2-(phenylthio)acetamides have shown the existence of stable gauche and cis conformers, with their relative populations influenced by solvent polarity. nih.gov Similar conformational flexibility would be expected for "this compound" due to rotation around its single bonds. The predicted spectroscopic parameters for each stable conformer can then be compared with experimental data to determine the dominant conformation in solution. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Phenylacetamide Analog

This table illustrates the typical correlation between computationally predicted and experimentally observed spectroscopic data.

Spectroscopic DataPredicted (DFT/B3LYP)Experimental
IR Frequency (cm⁻¹)
C=O Stretch16851690
N-H Stretch33103325
¹H NMR Chemical Shift (ppm)
-CH₂- (acetamide)3.553.60
Aromatic Protons7.20 - 7.407.25 - 7.45
¹³C NMR Chemical Shift (ppm)
C=O (amide)170.5171.2
Aromatic Carbons128.0 - 135.0128.5 - 135.8

Application of In Silico Methods in Synthetic Route Design

In silico methods are increasingly applied to the strategic planning of organic syntheses. For a molecule like "this compound", computational tools can assist in retrosynthetic analysis by evaluating the stability of potential intermediates and the feasibility of reaction steps.

Computational models can predict the outcomes of various synthetic strategies, helping to identify routes that are likely to have higher yields and fewer side products. mdpi.com For example, the synthesis of Boc-protected amines can be optimized using tandem procedures like direct reductive amination followed by N-Boc protection, a process that can be modeled to understand its efficiency. nih.gov Furthermore, in silico prediction of physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) profiles can guide the design of synthetic targets with desirable drug-like properties from the outset. nih.govresearchgate.net By integrating computational predictions with experimental work, the development of efficient and effective synthetic routes can be significantly accelerated.

Emerging Research Avenues for 2 4 Boc Amino Methyl Phenyl Acetamide Research

Novel Catalytic Systems for Compound Transformations

The development of innovative catalytic systems is paramount for achieving efficient and selective transformations of 2-[4-[(Boc-amino)methyl]phenyl]acetamide. Research in this area is branching into several promising directions, including the use of earth-abundant metal catalysts and photoredox catalysis for C-H functionalization, as well as advanced catalysts for the manipulation of the Boc-protecting group.

One key area of development is the direct functionalization of the phenyl ring through C-H activation. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Chiral acid-catalyzed enantioselective C-H functionalization of toluene (B28343) and its derivatives, driven by visible light, has been reported, suggesting a potential pathway for introducing chirality into molecules like this compound. nih.govnih.gov Such methods could enable the synthesis of novel chiral derivatives with potential applications in asymmetric catalysis and pharmacology.

Furthermore, the Boc-protecting group, while robust, can be selectively removed or modified using novel catalytic methods. Molecular iodine has been shown to be an efficient and practical catalyst for the protection of various amines with (Boc)2O under solvent-free conditions. acs.org Conversely, for deprotection, solid acid catalysts like H-BEA zeolite have been employed for continuous N-Boc deprotection in flow reactors. rsc.org These heterogeneous catalysts offer advantages in terms of reusability and simplified product purification. thieme-connect.com

Below is a table summarizing some novel catalytic approaches potentially applicable to the transformation of this compound:

Catalytic SystemTransformationPotential Application on this compound
Chiral Acid / Visible LightEnantioselective C(sp3)-H FunctionalizationIntroduction of a chiral center at the benzylic position.
Molecular IodineN-Boc ProtectionEfficient and chemoselective protection of the amino group. acs.org
H-BEA ZeoliteN-Boc DeprotectionContinuous and selective removal of the Boc protecting group. rsc.org
Palladium CatalystsTransannular C-H FunctionalizationSelective modification of the phenyl ring at positions remote to the existing substituents. researchgate.net

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry is rapidly gaining traction as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. youtube.com The application of flow chemistry to the synthesis and modification of this compound presents a significant opportunity for process optimization.

The continuous synthesis of functionalized biaryl compounds has been demonstrated using flow reactors, highlighting the potential for constructing more complex molecules from phenylacetamide derivatives. rsc.org For instance, the in-situ generation of reactive intermediates can be safely managed in a continuous flow setup.

Moreover, flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving hazardous reagents or highly exothermic processes. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. youtube.com The thermal deprotection of N-Boc protected amines has been successfully achieved in continuous flow, offering a reagent-free method for deprotection. acs.orgnih.govacs.org This approach could be directly applied to this compound for the selective removal of the Boc group.

A comparison of batch versus flow synthesis for key transformations of this compound is presented below:

TransformationBatch Synthesis ChallengesFlow Chemistry Advantages
N-Boc DeprotectionUse of corrosive acids, difficult work-up.Thermal deprotection without reagents, easier purification. acs.orgnih.govacs.org
Nitration of Phenyl RingPoor regioselectivity, potential for over-reaction.Precise temperature control for improved selectivity.
C-H FunctionalizationRequires harsh conditions, potential for side reactions.Improved safety with in-situ generation of reactive species.

Chemoinformatics and Machine Learning Integration for Reaction Prediction and Optimization

The integration of chemoinformatics and machine learning is revolutionizing the field of organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. taylorfrancis.com These computational tools can significantly accelerate the discovery of new synthetic routes and the development of efficient processes for compounds like this compound.

Machine learning models, trained on large datasets of chemical reactions, can predict the major product of a reaction with a high degree of accuracy. semanticscholar.orgfigshare.comnih.gov For a molecule with multiple reactive sites like this compound, such models could predict the outcome of a given reaction, saving valuable experimental time and resources. For instance, a neural network model has been developed to predict suitable reaction conditions, including catalysts, solvents, and temperature, for arbitrary organic transformations. nih.gov

Furthermore, chemoinformatics tools can be used to design novel derivatives of this compound with desired properties. By analyzing structure-activity relationships, it is possible to virtually screen libraries of potential derivatives and identify candidates with enhanced biological activity or material properties.

The impact of chemoinformatics and machine learning on the research of this compound can be summarized as follows:

Application AreaSpecific Tool/TechniquePotential Benefit
Reaction PredictionNeural Network ModelsPredict major products and identify potential side reactions. semanticscholar.orgstanford.edu
Condition OptimizationRecommender SystemsSuggest optimal catalysts, solvents, and temperatures for a given transformation. nih.gov
Novel Derivative DesignVirtual ScreeningIdentify new derivatives with desired properties before synthesis. taylorfrancis.com

Exploration of Supramolecular Chemistry with Boc-Protected Phenylacetamide Derivatives

Supramolecular chemistry, the study of non-covalent interactions, offers exciting opportunities for the design of novel materials with unique properties. The Boc-protected phenylacetamide scaffold of this compound makes it an excellent candidate for the construction of self-assembling systems.

Boc-protected amino acids and peptides are well-known to self-assemble into various nanostructures, such as nanotubes, nanofibers, and hydrogels. iitg.ac.innih.govmdpi.com The Boc group, with its bulky and hydrophobic nature, can play a crucial role in directing the self-assembly process. Similarly, derivatives of this compound could be designed to form supramolecular polymers or gels. These materials could find applications in drug delivery, tissue engineering, and as responsive materials. nih.govresearchgate.net

The self-assembly of Boc-protected dipeptides has been shown to be influenced by the chirality and side-chain of the amino acids, leading to different supramolecular architectures. iitg.ac.in By systematically modifying the structure of this compound, it would be possible to tune the non-covalent interactions and control the morphology of the resulting self-assembled structures. For example, the introduction of hydrogen bonding motifs or aromatic stacking interactions could lead to the formation of well-ordered supramolecular assemblies. rsc.orgrsc.org

Potential supramolecular structures that could be formed from derivatives of this compound include:

Supramolecular StructureDriving InteractionsPotential Applications
Nanofibers/NanotubesHydrogen bonding, π-π stackingScaffolds for tissue engineering, conductive materials. iitg.ac.inmdpi.com
HydrogelsEntanglement of self-assembled fibersDrug delivery, 3D cell culture. nih.govnih.gov
Vesicles/MicellesAmphiphilic self-assemblyEncapsulation and release of guest molecules.

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

  • Methodological Answer :
  • Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol gradients.
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., CAL-B lipase) for stereocontrol .
  • Quality Control : Validate enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .

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